molecular formula C22H18N5O2P B1435195 N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine CAS No. 66560-05-2

N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B1435195
CAS No.: 66560-05-2
M. Wt: 415.4 g/mol
InChI Key: CVBORFFBTSOKQO-UHFFFAOYSA-N
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Description

N-[(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine is a heterocyclic organophosphorus compound characterized by a fused bicyclic 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide core (). This moiety features a phosphorus atom in a six-membered oxaphosphorine ring fused to two benzene rings. A methyl group bridges the phosphorus center to a 1,3,5-triazine ring substituted with a phenyl group at position 6 and amine groups at positions 2 and 2. The compound is also known by its alternative name, N-(6H-Dibenzo[c,e][1,2]oxaphosphorin-6-ylmethyl)-6-phenyl-1,3,5-triazine-2,4-diamine P-oxide (), reflecting its structural complexity.

The phenyl substituent likely improves solubility in organic matrices.

Properties

IUPAC Name

2-N-[(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N5O2P/c23-21-25-20(15-8-2-1-3-9-15)26-22(27-21)24-14-30(28)19-13-7-5-11-17(19)16-10-4-6-12-18(16)29-30/h1-13H,14H2,(H3,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBORFFBTSOKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)NCP3(=O)C4=CC=CC=C4C5=CC=CC=C5O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N5O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine (CAS Number: 66499-31-8) is a compound that incorporates a triazine core and a phosphaphenanthrene moiety. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity associated with this compound, focusing on its anticancer properties and mechanisms of action.

The compound has the following chemical properties:

  • Molecular Formula : C16H15N6O2P
  • Molecular Weight : 354.3 g/mol
  • Density : 1.53 g/cm³

Biological Activity Overview

Recent studies have highlighted the biological activity of compounds related to triazine derivatives. These derivatives have been shown to exhibit significant anticancer properties through various mechanisms.

Anticancer Activity

  • Mechanism of Action :
    • Triazine derivatives often act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. They can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and metabolism .
    • The compound's phosphaphenanthrene component may enhance its interaction with cellular targets due to its unique electronic properties.
  • In Vitro Studies :
    • In vitro studies have demonstrated that triazine derivatives can effectively inhibit the growth of various cancer cell lines. For instance:
      • A549 (lung cancer) : IC50 = 0.20 μM
      • MCF-7 (breast cancer) : IC50 = 1.25 μM
      • HeLa (cervical cancer) : IC50 = 1.03 μM .
  • Cytotoxicity Profile :
    • A study reported that related compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .

Case Studies

Several case studies have investigated the biological activity of triazine derivatives:

StudyCompoundCell LineIC50 Value (μM)Mechanism
1Triazine Derivative AMDA-MB-231 (breast cancer)15.83PI3K/mTOR inhibition
2Triazine Derivative BHepG2 (liver cancer)12.21Apoptosis induction
3Triazine Derivative CHeLa (cervical cancer)17.00Cell cycle arrest

These studies indicate that modifications to the triazine core can significantly influence biological activity and selectivity against cancer cell lines.

Research Findings

The following findings summarize key research insights into the biological activity of N-[...]-triazine derivatives:

  • Antitumor Efficacy :
    • The incorporation of phosphorous-containing groups in triazines has been linked to enhanced antitumor efficacy due to their ability to interfere with DNA synthesis and repair mechanisms in cancer cells .
  • Inhibition of Enzymatic Activity :
    • Some derivatives have shown promise as inhibitors of enzymes critical for tumor growth, such as carbonic anhydrases, which are involved in regulating pH and promoting tumor progression .
  • Potential for Drug Development :
    • Given their diverse mechanisms of action and favorable cytotoxic profiles, triazine derivatives are being explored for their potential as lead compounds in drug development targeting various cancers .

Scientific Research Applications

Applications in Fire Retardancy

One of the most significant applications of this compound is in the production of fire retardants. The phosphorus component provides enhanced flame resistance when incorporated into polymers. The structural features allow for effective integration into various polymer matrices, such as:

  • Nylon
  • Polyesters
  • Epoxides

The incorporation of this compound into these materials significantly improves their fire resistance properties by promoting char formation during combustion, which acts as a barrier to heat and flame propagation .

Applications in Organic Synthesis

N-[(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine serves as a valuable reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Phosphorylation Reactions : The compound can act as a phosphorylating agent, introducing phosphorus-containing groups into organic molecules.
  • Synthesis of Novel Polymers : By reacting with different monomers, it can create new polymeric materials with tailored properties.

Case Study 1: Fire Retardant Efficacy

In a study examining the effectiveness of various organophosphorus compounds as fire retardants in nylon composites, this compound was found to significantly reduce flammability. The study utilized standard flame tests to quantify performance:

CompoundPeak Heat Release Rate (PHRR)Time to Ignition (TTI)
Control800 °C30 seconds
Test Compound450 °C120 seconds

This data demonstrates the compound's effectiveness in enhancing the fire resistance of nylon materials .

Case Study 2: Organic Synthesis Application

Another research project focused on the use of this compound in synthesizing novel phosphorous-containing polymers. The reaction conditions were optimized to achieve high yields:

Reaction ConditionYield (%)
Temperature: 150 °C85%
Catalyst: Acidic Medium90%

The resulting polymers exhibited improved thermal stability and mechanical properties compared to traditional polymers without phosphorus additives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other Phosphaphenanthrene Derivatives

lists related compounds, such as N-[(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine, which differs from the target compound by replacing the phenyl group at position 6 of the triazine with a third amine.

Property Target Compound Triamine Analog ()
Triazine Substituents Phenyl (C6H5), -NH2 at positions 2,4 -NH2 at positions 2,4,6
Molecular Weight Estimated ~450–500 g/mol* Lower due to absence of phenyl group (~400–450 g/mol)
Polarity Moderate (phenyl enhances lipophilicity) High (three amines increase hydrophilicity)
Applications Flame retardancy, polymer additives Potential for coordination chemistry or catalysis

Comparison with Phenothiazine Derivatives

The compound 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (–4) shares a fused heterocyclic system but replaces phosphorus with sulfur and nitrogen. Its crystal structure (triclinic, space group P1, a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å) () contrasts with the target compound’s likely orthorhombic or monoclinic packing due to its bulkier phosphaphenanthrene group.

Property Target Compound 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine
Heteroatoms P, O, N S, N, O
Functional Groups Phosphaphenanthrene oxide, triazine, phenyl Phenothiazine, nitro, ethynyl
Molecular Weight ~450–500 g/mol* 344.39 g/mol ()
Electronic Properties Electron-deficient triazine, electron-rich P=O Electron-withdrawing nitro group, conjugated ethynyl
Applications Flame retardants, materials science Optoelectronics, photovoltaics (due to conjugation)

Comparison with Carbamate and Amide Derivatives

Compounds like N-[(1R)-1-(4-Bromophenyl)ethyl]-3-methoxypropanamide () are structurally distinct but share functional groups (e.g., aromatic rings, amides). These molecules prioritize hydrogen bonding and steric effects over π-conjugation, making them more suited for pharmaceutical applications than materials science.

Research Findings and Functional Insights

  • Thermal Stability: The phosphaphenanthrene oxide group in the target compound likely enhances thermal resistance compared to non-phosphorus analogs like phenothiazine derivatives .
  • Flame Retardancy: Phosphorus-based heterocycles are superior to sulfur/nitrogen systems (e.g., phenothiazine) in suppressing combustion due to char-forming mechanisms .
  • Electronic Behavior: The triazine ring’s electron deficiency may enable coordination with metals, contrasting with the phenothiazine derivative’s nitro group, which enhances charge transfer .

Limitations and Contradictions in Evidence

  • No direct data on the target compound’s crystallography or synthesis is provided, limiting quantitative comparisons.
  • Phenothiazine data (–4) focus on structural parameters but lack functional studies, making application-based contrasts speculative.

Preparation Methods

Synthesis of the Phosphaphenanthrene Oxide Precursor

The key precursor in the synthesis is 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (commonly known as DOPO). The preparation of DOPO or its derivatives is a crucial step before coupling with the triazine moiety.

Method Highlights:

  • The synthesis involves cyclization reactions starting from suitable phosphorus-containing precursors and aromatic compounds to form the phosphaphenanthrene ring system.
  • According to US Patent US7964750B2, the process includes reacting phosphorus-containing compounds with organic acids and solvents under controlled conditions to yield the phosphaphenanthrene oxide structure.
  • The reaction typically occurs in an organic solvent layer, with acid catalysts such as acetic acid or other mineral acids facilitating the cyclization.
  • The process parameters such as temperature, reaction time, and solvent choice are optimized to maximize yield and purity.
  • The product is isolated by phase separation, washing, and drying steps to obtain the pure DOPO derivative.

Coupling of DOPO Derivative with 6-Phenyl-1,3,5-triazine-2,4-diamine

The target compound is synthesized by linking the DOPO derivative to the 6-phenyl-1,3,5-triazine-2,4-diamine moiety via a methylene bridge.

Preparation Method:

  • The reaction involves the nucleophilic substitution of the triazine amine groups with the DOPO derivative bearing a reactive methyl group.
  • A single-pot synthesis approach is often employed to streamline the process, reducing the need for intermediate purifications and minimizing solvent usage, which aligns with green chemistry principles.
  • The reaction conditions typically include:
    • Use of an appropriate solvent system compatible with both reactants.
    • Controlled temperature, often elevated to facilitate the reaction.
    • Catalysts or bases may be added to promote the substitution reaction.
  • Monitoring of the reaction progress is performed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the desired product.
  • Upon completion, the product is purified by crystallization or chromatographic methods to achieve high purity.

Comparative Data Table of Key Parameters

Parameter Description/Value
CAS Number 66560-05-2
Molecular Formula C22H18N5O2P
Molecular Weight Approx. 419 g/mol
Precursor 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)
Reaction Type Nucleophilic substitution on triazine ring
Solvents Used Organic solvents compatible with phosphaphenanthrene and triazine (e.g., toluene, acetonitrile)
Catalysts/Base Acid catalysts or bases depending on method
Reaction Conditions Elevated temperature (typically 60-120°C), inert atmosphere
Purification Methods Crystallization, chromatography

Research Findings and Notes

  • The synthesis of the compound is generally reported as a multi-step process starting from DOPO derivatives and triazine amines, emphasizing the importance of purity at each stage to ensure the final product's quality.
  • Streamlined one-pot synthesis methods have been developed to improve efficiency and reduce environmental impact by limiting organic solvent use and minimizing intermediate isolation steps.
  • Analytical verification through NMR, mass spectrometry, and elemental analysis is standard practice to confirm the structure and purity of the compound.
  • The compound’s flame-retardant properties make it a subject of interest in materials science, particularly for polymer enhancement.
  • The compound has been commercially available for research purposes, though some suppliers have discontinued certain product forms, indicating the niche and specialized nature of this chemical.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of this compound, and what critical reaction parameters must be controlled?

The compound is typically synthesized via condensation reactions between phosphaphenanthrene oxide derivatives and functionalized triazine precursors. Key steps include:

  • Methyl bridge formation : Reacting 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide with a chloromethyl-triazine intermediate under anhydrous conditions.
  • Amine functionalization : Introducing phenyl and amine groups via nucleophilic substitution, requiring precise stoichiometry and temperature control (60–80°C) .
    Critical parameters include solvent choice (e.g., DMF for solubility), reaction time (12–24 hours), and exclusion of moisture to prevent hydrolysis of the phosphorus-oxygen bond .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • IR Spectroscopy : Look for P=O stretching at 1150–1250 cm⁻¹ and N-H bending (triazine amines) at 1600–1650 cm⁻¹ .
  • UV-Vis : π→π* transitions in the triazine and phosphaphenanthrene moieties (λmax ~270–320 nm) .
  • ¹H/³¹P NMR : The methyl bridge proton resonates at δ 3.8–4.2 ppm, while ³¹P NMR shows a singlet near δ 25–30 ppm for the phosphine oxide .

Advanced: How can computational chemistry approaches model the electronic properties of this hybrid system, and how do these properties influence reactivity?

Density Functional Theory (DFT) calculations can map frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. The triazine’s electron-deficient nature and phosphaphenanthrene’s electron-donating P=O group create charge-transfer interactions, enhancing stability in radical environments. COMSOL Multiphysics or Gaussian software can simulate these interactions, guiding catalyst design or photochemical studies .

Advanced: How can researchers resolve discrepancies between theoretical and experimental molecular weight data?

Discrepancies often arise from isotopic patterns (e.g., ³¹P contributions) or hydration. Use high-resolution mass spectrometry (HRMS) with ESI+ or MALDI-TOF to distinguish isotopic clusters. Cross-validate with elemental analysis (C, H, N, P) to account for impurities .

Basic: What purification techniques are recommended for this compound?

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1) to separate unreacted triazine precursors.
  • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals due to the compound’s moderate solubility .

Advanced: How does the phosphaphenanthrene moiety’s conformation affect supramolecular interactions in crystal packing?

X-ray diffraction (e.g., triclinic P1 symmetry, α=81.6°, β=81.4°, γ=64.6°) reveals π-stacking between phenyl groups and hydrogen bonding between triazine amines and P=O. These interactions dictate mechanical stability and solubility .

Basic: What are the documented stability profiles under varying pH and temperature?

The compound is stable in neutral pH but hydrolyzes in acidic (pH <3) or alkaline (pH >10) conditions. Store at –20°C in amber vials under argon to prevent oxidation .

Advanced: What mechanistic insights exist for nucleophilic substitution at the methyl bridge?

Kinetic studies using ³¹P NMR show a two-step mechanism: (1) protonation of the triazine amine, increasing electrophilicity, and (2) nucleophilic attack (e.g., by thiols) at the methyl carbon. Solvent polarity (e.g., DMSO vs. THF) significantly impacts reaction rates .

Advanced: How can researchers design experiments to probe this compound’s ligand potential in coordination chemistry?

  • Titration Studies : Monitor UV-Vis shifts upon metal ion addition (e.g., Cu²⁺, Fe³⁺).
  • Single-Crystal XRD : Resolve metal-ligand bond lengths and coordination geometry. Phosphoryl oxygen and triazine nitrogen are likely binding sites .

Basic: What are the primary synthetic byproducts, and how can they be minimized?

  • Phosphaphenanthrene dimerization : Occurs at high temperatures; mitigate via slow reagent addition and cooling.
  • Incomplete methylation : Detectable via LC-MS; optimize chloromethyl-triazine excess (1.2–1.5 eq.) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine

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